molecular formula C8H18N2O2S B13186188 N-[(Azepan-3-yl)methyl]methanesulfonamide

N-[(Azepan-3-yl)methyl]methanesulfonamide

Cat. No.: B13186188
M. Wt: 206.31 g/mol
InChI Key: QYKWOXFHKQCUHU-UHFFFAOYSA-N
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Description

N-[(Azepan-3-yl)methyl]methanesulfonamide is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.31 g/mol . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a methanesulfonamide group. It is primarily used for research purposes and has various applications in scientific studies.

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-(azepan-3-ylmethyl)methanesulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)10-7-8-4-2-3-5-9-6-8/h8-10H,2-7H2,1H3

InChI Key

QYKWOXFHKQCUHU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CCCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Azepan-3-yl)methyl]methanesulfonamide typically involves the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: N-[(Azepan-3-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

N-[(Azepan-3-yl)methyl]methanesulfonamide has a wide range of applications in scientific research:

  • Chemistry : Used as a building block in the synthesis of more complex molecules.
  • Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine : Explored for its potential therapeutic effects, particularly in the development of new drugs.
  • Industry : Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-[(Azepan-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azepane ring provides structural rigidity and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: N-[(Azepan-3-yl)methyl]methanesulfonamide is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for research and development.

Biological Activity

N-[(Azepan-3-yl)methyl]methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a seven-membered azepane ring, which contributes to its unique steric and electronic properties. The methanesulfonamide group is known for its ability to participate in hydrogen bonding and electrostatic interactions, making it a candidate for enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to the active sites through hydrogen bonds and electrostatic interactions with amino acid residues. This mechanism is crucial for its potential therapeutic effects, particularly in drug development.

Biological Activities

Research has indicated that this compound may exhibit the following biological activities:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which can be beneficial in treating conditions related to enzyme overactivity.
  • Receptor Binding : Its interaction with specific receptors may lead to modulation of physiological responses, making it a candidate for further pharmacological studies.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound. Here are notable findings:

StudyFindings
Investigated the enzyme inhibition properties of methanesulfonamide derivatives, highlighting their potential as therapeutic agents.
Explored molecular docking studies indicating favorable binding interactions with target enzymes, suggesting effective inhibition potential.
Reported on the anti-inflammatory properties of related compounds, providing insights into possible therapeutic applications for this compound.

Comparative Analysis with Similar Compounds

This compound can be compared with other methanesulfonamide derivatives:

CompoundStructureUnique Features
N-[(Piperidin-3-yl)methyl]methanesulfonamideSix-membered piperidine ringDifferent steric properties may affect binding affinity.
N-[(Morpholin-3-yl)methyl]methanesulfonamideSix-membered morpholine ringPotentially different receptor interactions due to oxygen presence.
N-[(Pyrrolidin-3-yl)methyl]methanesulfonamideFive-membered pyrrolidine ringSmaller size may influence biological activity differently than azepane.

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